{[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amino}-acetic acid

Catalog No.
S8209313
CAS No.
M.F
C13H16ClNO2
M. Wt
253.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amino}-ac...

Product Name

{[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amino}-acetic acid

IUPAC Name

2-[1-(3-chlorophenyl)ethyl-cyclopropylamino]acetic acid

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

InChI

InChI=1S/C13H16ClNO2/c1-9(10-3-2-4-11(14)7-10)15(8-13(16)17)12-5-6-12/h2-4,7,9,12H,5-6,8H2,1H3,(H,16,17)

InChI Key

LPMNWMGNKFKASW-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CC=C1)Cl)N(CC(=O)O)C2CC2

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)N(CC(=O)O)C2CC2

{[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amino}-acetic acid is a synthetic compound characterized by its unique structure, which includes a cyclopropyl group, an ethyl chain substituted with a chloro-phenyl moiety, and an amino-acetic acid functional group. This compound is noteworthy for its potential biological activities and applications in medicinal chemistry. The presence of the cyclopropyl ring often contributes to the compound's stability and biological interactions, making it a subject of interest in drug development.

The chemical reactivity of {[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amino}-acetic acid primarily involves nucleophilic substitutions and coupling reactions. The amino group can engage in various reactions typical of amines, including acylation and alkylation. Furthermore, the presence of the carboxylic acid functional group allows for esterification and salt formation reactions.

In synthetic pathways, this compound can be utilized as a building block for more complex molecules through multicomponent reactions (MCRs), which enhance efficiency by combining several reactants in a single step to form diverse products with high atom economy .

Research indicates that compounds similar to {[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amino}-acetic acid exhibit significant biological activities, including anti-inflammatory and analgesic effects. The chloro-phenyl group may enhance lipophilicity, improving membrane permeability and bioavailability. Studies have shown that structurally related compounds can inhibit specific enzymes or receptors involved in inflammatory pathways, suggesting potential therapeutic applications in treating conditions like arthritis or chronic pain

The synthesis of {[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amino}-acetic acid can be achieved through several methods:

  • Multicomponent Reactions (MCRs): This method allows for the simultaneous reaction of multiple components to form the target compound efficiently.
  • Stepwise Synthesis: Involves sequential reactions where each step builds upon the previous one, allowing for precise control over the formation of functional groups.
  • Computer-Assisted Synthesis: Recent advancements in computational chemistry can predict optimal reaction pathways, significantly reducing time and cost in synthesizing complex molecules .

The primary applications of {[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amino}-acetic acid lie in medicinal chemistry, particularly in drug development targeting inflammatory diseases and pain management. Its structural properties also make it suitable for further modifications to enhance potency or selectivity against specific biological targets.

Additionally, this compound may serve as a precursor in synthesizing other biologically active molecules, contributing to research in pharmacology and organic synthesis .

Interaction studies involving {[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amino}-acetic acid focus on its binding affinity to various biological targets such as receptors or enzymes. Techniques such as molecular docking simulations and enzyme inhibition assays are commonly employed to evaluate how this compound interacts at the molecular level. These studies help elucidate its mechanism of action and potential therapeutic benefits

Several compounds share structural similarities with {[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amino}-acetic acid, such as:

  • Cyclopropylamine: Lacks the chloro-phenyl substitution but retains cyclopropane's unique properties.
  • Chlorophenylalanine: An amino acid derivative that features a chloro-phenyl group but does not include the cyclopropane structure.
  • Cyclopropylmethylamine: Similar in terms of cyclopropane structure but differs significantly in functional groups.

Comparison Table

Compound NameStructural FeaturesUnique Properties
{[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amino}-acetic acidCyclopropane, chloro-phenyl, amino-acetic acidPotential anti-inflammatory activity
CyclopropylamineCyclopropane ringBasic amine properties; less sterically hindered
ChlorophenylalanineChloro-phenyl groupAmino acid derivative; involved in protein synthesis
CyclopropylmethylamineCyclopropane ringBasic amine; used in various organic syntheses

This comparison highlights how {[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amino}-acetic acid uniquely combines properties from both amino acids and cyclic amines, positioning it as a versatile candidate for further research and development in medicinal chemistry.

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

253.0869564 g/mol

Monoisotopic Mass

253.0869564 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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